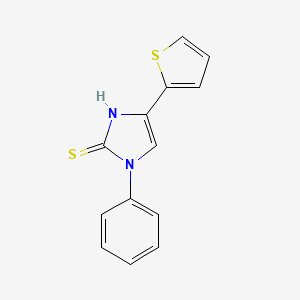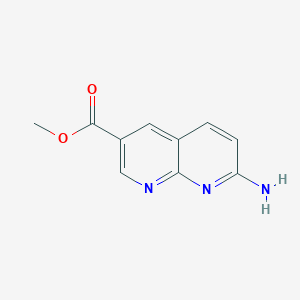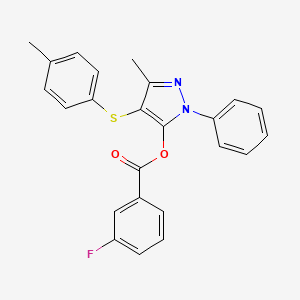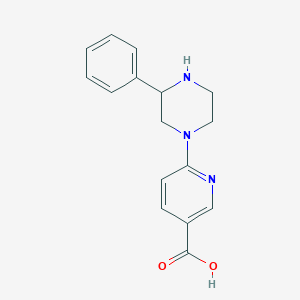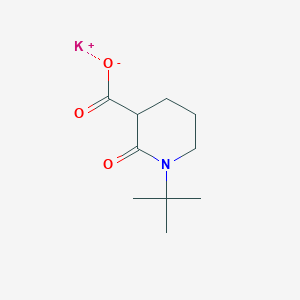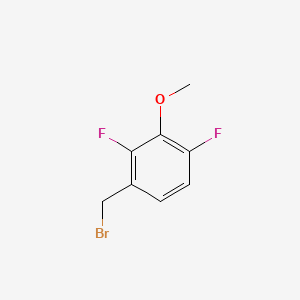
2,4-Difluoro-3-methoxybenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O. It has a molecular weight of 237.04 . The IUPAC name for this compound is 3-(bromomethyl)-2,6-difluorophenyl methyl ether . It is typically stored at ambient temperature and is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(C(OC)=C(F)C=C1)=C1CBr . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 237.04 . The compound’s empirical formula is C8H7BrF2O .科学的研究の応用
Synthesis and Application in Oligoribonucleotides
The 4-methoxybenzyl group, closely related to 2,4-difluoro-3-methoxybenzyl bromide, has been utilized in the synthesis of oligoribonucleotides. Specifically, it was introduced directly to the 2′-hydroxyl group from the reaction of adenosine with 4-methoxybenzyl bromide, proving effective in oligoribonucleotide synthesis via the phosphotriester approach. This method demonstrated rapid removal of the 4-methoxybenzyl group from oligoribonucleotides, allowing for efficient synthesis and characterization of these molecules (Takaku & Kamaike, 1982).
Preparation and Characterization of Ionic Liquids
In the study of quaternary ammonium salts synthesis, 4-methoxybenzyl bromide, a compound structurally similar to this compound, was used. These compounds were characterized using various techniques like NMR and mass spectroscopy. This research has implications for the development of new materials with specific thermal and structural properties (Kärnä, Lahtinen, & Valkonen, 2009).
Antiplasmodial Activity Testing
4-methoxybenzyl bromide, structurally related to this compound, was synthesized and its derivative tested for antiplasmodial activities. This compound was found to have significant activity against Plasmodium falciparum, showcasing its potential in malaria treatment research (Hadanu et al., 2010).
Synthesis of Fluorobenzyl Bromides in PET Radiotracers
In positron emission tomography (PET) research, fluorinated benzyl bromides, similar to this compound, were synthesized for use as intermediates in the asymmetric synthesis of fluorinated α-amino acids. This highlights its importance in developing advanced diagnostic tools (Zaitsev et al., 2002).
Applications in Photodynamic Therapy
Compounds structurally similar to this compound have been synthesized for use in photodynamic therapy, particularly in cancer treatment. Their properties, such as high singlet oxygen quantum yield, are critical for the effectiveness of this therapeutic approach (Pişkin, Canpolat, & Öztürk, 2020).
Photochemical Benzylic Bromination
In organic synthesis, compounds like 4-methoxybenzyl bromide, similar to this compound, have been utilized in photochemical benzylic bromination processes. This research offers insights into efficient and scalable synthesis methods in the pharmaceutical industry (Otake et al., 2019).
Structural Properties in Material Science
In material science, derivatives of methoxy benzyl bromide, closely related to this compound, have been analyzed for their structural properties. This research is important for understanding and developing new materials with specific characteristics and applications (Pan et al., 2005).
Safety and Hazards
This compound is classified as a skin corrosive and eye irritant (H314) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . It’s also advised to use this compound in a well-ventilated area .
作用機序
Target of Action
2,4-Difluoro-3-methoxybenzyl bromide is a chemical compound used in proteomics research . .
Mode of Action
Benzyl bromides are generally known to be reactive species that can participate in various chemical reactions, such as the suzuki-miyaura coupling .
Biochemical Pathways
It’s worth noting that benzyl bromides can be involved in various organic synthesis reactions, including the suzuki-miyaura coupling, which is a type of carbon-carbon bond-forming reaction .
Result of Action
As a research chemical, its effects would largely depend on the specific experimental context in which it is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used in a well-ventilated area to avoid inhalation . Also, it’s important to avoid contact with the skin and eyes, as it can cause severe burns and eye damage .
生化学分析
Biochemical Properties
2,4-Difluoro-3-methoxybenzyl bromide is involved in biochemical reactions such as free radical bromination and nucleophilic substitution
Cellular Effects
It is known that airway problems may arise from laryngeal edema and inhalation exposure .
Molecular Mechanism
It is known to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
特性
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDNJSHUSXGESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)
![2-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839469.png)
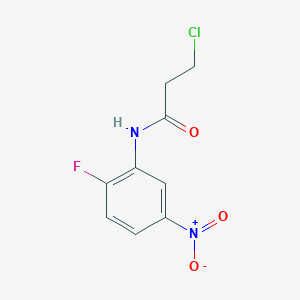
![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)

![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)
![2-Oxo-5-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2839478.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2839479.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)
